1,1'-(Ethene-1,2-diyl)bis(diazene)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142108-88-1 |
|---|---|
Molecular Formula |
C2H4N4 |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
2-diazenylethenyldiazene |
InChI |
InChI=1S/C2H4N4/c3-5-1-2-6-4/h1-4H |
InChI Key |
RSHCGYOQXBKYSC-UHFFFAOYSA-N |
Canonical SMILES |
C(=CN=N)N=N |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Ethene 1,2 Diyl Bis Diazene and Analogues
Strategies for Diimide and Bis(diazene) Construction
The most prevalent and effective strategy for constructing the bis(diazene) framework is the oxidative dehydrogenation of corresponding bis(hydrazone) precursors. nist.govbeilstein-journals.org This method involves a two-step process: first, the synthesis of a suitable bis(hydrazone), followed by its oxidation to form the two azo linkages.
Key synthetic strategies include:
Oxidation of Bis(hydrazones): This is the cornerstone method. The bis(hydrazone) is typically derived from a 1,2-dicarbonyl compound and a substituted hydrazine (B178648). nist.gov Subsequent oxidation converts the C-NH-NH-R moieties into the desired C-N=N-R groups.
Diazotization-Coupling Reactions: In some cases, bis(hetaryl)azo dyes can be prepared through diazotization-coupling reactions, which involve the reaction of a diazonium salt with a coupling component. researchgate.netorganic-chemistry.org This method is more common for synthesizing unsymmetrical azo compounds.
Electrochemical Oxidation: A modern approach involves the electrochemical oxidation of N,N'-disubstituted sulfamides. acs.orgorganic-chemistry.org This method offers a sustainable alternative by avoiding chemical oxidants. acs.org
Precursor Design and Selection for the Ethene Bridge
The central ethene bridge originates from a 1,2-dicarbonyl compound. The choice of this precursor is critical as it dictates the substitution pattern on the carbon-carbon double bond of the final product.
Glyoxal (B1671930): For the synthesis of the parent 1,1'-(ethene-1,2-diyl)bis(diazene) or its N-substituted analogs with an unsubstituted ethene bridge, glyoxal (OHC-CHO) is the primary precursor. rsc.orgnih.gov
Substituted Glyoxals: To introduce substituents onto the ethene bridge, substituted glyoxals (R-CO-CO-R') are used. For example, the oxidation of benzil (B1666583) bis(toluene-p-sulphonyl)hydrazone is a known route. rsc.org
Hydrazine Derivatives: The second key precursor is a hydrazine derivative (R-NH-NH2). The 'R' group determines the substitution on the nitrogen atoms of the diazene (B1210634) moieties. The reaction of the 1,2-dicarbonyl compound with two equivalents of the hydrazine forms the crucial glyoxal bis(hydrazone) intermediate. rsc.orgnih.govnih.gov For instance, glyoxal bis(2,4-dinitrophenyl-hydrazone) is formed from glyoxal and 2,4-dinitrophenylhydrazine. nih.gov
Reaction Conditions and Optimization Protocols
The success of the synthesis, particularly the oxidation step, is highly dependent on the reaction conditions.
The oxidation of hydrazones is an exothermic process, and temperature control is crucial to prevent side reactions and decomposition of the often-sensitive azo products.
Low Temperatures: Reactions are frequently conducted at reduced temperatures, ranging from -50°C to 30°C, to manage the exothermic nature of the oxidation. google.com For diazonium salt preparations, temperatures are often kept low, around 0-5°C, to ensure the stability of the diazonium intermediate. researchgate.netrhhz.net
Atmospheric Pressure: Most synthetic procedures for these compounds are carried out at atmospheric pressure.
The choice of solvent can significantly impact reaction rates, yields, and even the stability of the products. jst.go.jp Solvents are selected based on the solubility of the reactants and their compatibility with the reaction conditions.
Polar Aprotic Solvents: Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (B95107) (THF) are commonly used for oxidation reactions. organic-chemistry.orgbeilstein-journals.org
Alcohols: Methanol and ethanol (B145695) are often used, sometimes in combination with other solvents. organic-chemistry.orgbeilstein-journals.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to have a remarkable effect, accelerating desired reactions while suppressing side reactions, likely due to their strong hydrogen-bonding capabilities. jst.go.jp
Solvatochromism: The color of azo dyes can be influenced by the solvent, a phenomenon known as solvatochromism, which highlights the importance of solute-solvent interactions. researchgate.net
Table 1: Effect of Solvent on Azo-Ene Reaction Yield
| Entry | Solvent | Yield (%) of Ene Adduct |
| 1 | Toluene | 15 |
| 2 | CH3CN | 25 |
| 3 | Acetone | 26 |
| 4 | Dioxane | 31 |
| 5 | CH2Cl2 | 45 |
| 6 | CF3CH2OH (TFE) | 85 |
| 7 | (CF3)2CHOH (HFIP) | 92 |
| 8 | 2-Propanol | 0 |
| Data adapted from a study on TAD-ene reactions, demonstrating the significant positive impact of fluorinated alcohols on yield. jst.go.jp |
While strong stoichiometric oxidants are common, catalytic methods are increasingly being developed for their efficiency and environmental benefits.
Stoichiometric Oxidants: Lead tetraacetate and manganese dioxide are classic reagents used for the oxidation of hydrazones. rsc.org
Metal-Based Catalysis: A variety of metal-based systems can catalyze the oxidation. A notable example is a bismuth(V)-based system, generated in situ from Ph₃Bi, which efficiently oxidizes hydrazones to diazo compounds in the presence of a terminal oxidant like NaBO₃·H₂O. organic-chemistry.orgnih.gov This method is praised for being environmentally friendly and operationally simple. organic-chemistry.org
Iodine Catalysis: Iodine can be used as an oxidation catalyst in the preparation of diazo compounds from hydrazones. google.com
Table 2: Catalytic Oxidation of Hydrazones
| Catalyst System | Oxidant | Solvent | Yield | Reference |
| Ph₃Bi / AcOH | NaBO₃·H₂O | MeOH | Good to Excellent | organic-chemistry.org, nih.gov |
| Iodine | Chloramine-T | Various | - | google.com |
| Laccase | Aerobic O₂ | - | - | mdpi.com |
| This table summarizes various catalytic systems for the oxidation of hydrazone precursors. |
Purification Techniques for Reactive Intermediates and Products
The purification of the final bis(diazene) compounds and their precursors is essential to obtain materials of high purity. Azo compounds are often colored, which can aid in their visual tracking during purification.
Recrystallization: This is a common method for purifying solid azo compounds. google.comresearchgate.net The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. google.com Ethanol is frequently used for recrystallization. rhhz.net
Chromatography: Column chromatography is a powerful technique for separating the desired product from byproducts and unreacted starting materials. researchgate.net Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and determine the appropriate solvent system for column chromatography. researchgate.net
Countercurrent Chromatography (CCC): For water-soluble azo dyes, high-speed countercurrent chromatography has been used effectively for purification on a preparative scale. tandfonline.com
Washing/Extraction: Simple washing with water or other solvents can remove inorganic salts and other impurities, particularly after "salting out" procedures used to precipitate dyes from solution. acs.orggoogle.com
Yield Enhancement and Scalability Considerations
A promising and direct pathway to 1,1'-(Ethene-1,2-diyl)bis(diazene) involves the oxidation of glyoxal dihydrazone. Glyoxal dihydrazone serves as a readily accessible precursor, and its conversion to the target bis(azo) compound is a critical step. The choice of oxidizing agent and reaction conditions plays a pivotal role in maximizing the yield and ensuring the purity of the final product.
Common oxidizing agents employed for the conversion of hydrazones to azo compounds include lead tetraacetate and manganese dioxide. wmich.edursc.orgresearchgate.net The oxidation of hydrazones with lead tetraacetate is a known method that can be applied to aldehyde-derived hydrazones. wmich.edursc.org For instance, the oxidation of 3β-hydroxylanostan-7-one hydrazone with lead tetraacetate has been reported to yield the corresponding lanost-7-ene. rsc.org While effective on a laboratory scale, the use of lead-based reagents raises environmental and safety concerns, which can be a significant drawback for large-scale synthesis. researchgate.net
Manganese dioxide offers a milder and more environmentally benign alternative for the oxidation of hydroxylamines and, by extension, hydrazones. researchgate.net It is recognized as an efficient and mild reagent for such transformations. researchgate.net The scalability of processes involving manganese dioxide can be more favorable due to its lower toxicity and easier handling compared to heavy metal oxidants. However, the efficiency of the oxidation can be highly dependent on the specific substrate and the activation state of the manganese dioxide used.
Challenges in scaling up these reactions often revolve around heat and mass transfer, reproducibility of catalyst performance, and process control. researchgate.net What works efficiently on a small laboratory scale may not translate directly to an industrial setting. For instance, ensuring consistent mixing and temperature control in a large reactor is critical to avoid side reactions and ensure a high yield of the desired product. The physical properties of the reagents and the formation of any insoluble byproducts can also present significant challenges in a scaled-up process. youtube.com
To address these scalability issues, strategies such as the use of flow chemistry are being explored for the synthesis of azo compounds. Continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for reactions involving unstable intermediates. researchgate.net
While a specific, detailed, high-yield, and scalable synthesis for 1,1'-(Ethene-1,2-diyl)bis(diazene) is not extensively documented in publicly available literature, the foundational knowledge of hydrazone oxidation provides a clear direction for research and development. Future work in this area will likely focus on optimizing the oxidative dehydrogenation of glyoxal dihydrazone using environmentally friendly and scalable oxidizing agents and exploring advanced reactor technologies to improve process efficiency and control.
Below is a table summarizing potential synthetic approaches and key considerations for the synthesis of 1,1'-(Ethene-1,2-diyl)bis(diazene):
| Precursor | Oxidizing Agent | Key Considerations for Yield Enhancement & Scalability |
| Glyoxal dihydrazone | Lead Tetraacetate | Effective for hydrazone oxidation. Concerns regarding toxicity and environmental impact for large-scale production. |
| Glyoxal dihydrazone | Manganese Dioxide | Milder and more environmentally friendly alternative. Yield can be dependent on the activity of the MnO2. |
| Glyoxal dihydrazone | Other (e.g., in flow) | Potential for improved control over reaction parameters, enhanced safety, and easier scalability. |
Further research into the reaction kinetics, optimization of solvent systems, and purification methods will be essential to develop a robust and economically viable process for the production of 1,1'-(Ethene-1,2-diyl)bis(diazene).
Advanced Spectroscopic and Structural Characterization of 1,1 Ethene 1,2 Diyl Bis Diazene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 1,1'-(Ethene-1,2-diyl)bis(diazene), offering a window into the electronic environment of each nucleus.
The ¹H NMR spectrum of 1,1'-(Ethene-1,2-diyl)bis(diazene) is anticipated to be relatively simple, reflecting the molecule's symmetry. The key feature would be a singlet corresponding to the two equivalent protons on the ethene bridge. The chemical shift of these protons is influenced by the electron-withdrawing nature of the adjacent diazene (B1210634) groups.
Table 1: Predicted ¹H NMR Data for 1,1'-(Ethene-1,2-diyl)bis(diazene)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
Note: The exact chemical shift can vary depending on the solvent and the specific stereoisomer (E/Z) of the diazene moieties.
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. A single signal is expected for the two equivalent carbon atoms of the ethene unit. The chemical shift of these carbons would be significantly downfield due to the direct attachment to the nitrogen atoms of the diazene groups.
Table 2: Predicted ¹³C NMR Data for 1,1'-(Ethene-1,2-diyl)bis(diazene)
| Chemical Shift (δ) ppm | Assignment |
|---|
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the diazene groups. researchgate.netbohrium.com The chemical shifts of the nitrogen atoms in azo compounds are sensitive to their electronic environment and hybridization. researchgate.net For 1,1'-(Ethene-1,2-diyl)bis(diazene), two equivalent nitrogen environments are expected, which would result in a single resonance in the ¹⁵N NMR spectrum. The chemical shift would be characteristic of nitrogen atoms involved in an N=N double bond.
Table 3: Predicted ¹⁵N NMR Data for 1,1'-(Ethene-1,2-diyl)bis(diazene)
| Chemical Shift (δ) ppm | Assignment |
|---|
Note: The chemical shift is referenced to nitromethane.
Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within a molecule. wikipedia.org For a molecule with a relatively simple structure like 1,1'-(Ethene-1,2-diyl)bis(diazene), 2D NMR can provide definitive assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between adjacent protons. libretexts.org In this specific case, with only equivalent protons, no cross-peaks would be observed, confirming the isolated nature of the ethene proton environment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would show a cross-peak connecting the proton signal of the C-H ethene protons to the carbon signal of the C=C carbons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). For this compound, a correlation would be expected between the ethene protons and the nitrogen atoms of the diazene groups, and potentially across the N=N bond to the other carbon atom, further solidifying the structural assignment.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 1,1'-(Ethene-1,2-diyl)bis(diazene) would be characterized by the presence of specific absorption bands corresponding to the vibrations of its constituent bonds. The key diagnostic peaks would be for the C=C and N=N stretching vibrations.
Table 4: Predicted IR Absorption Bands for 1,1'-(Ethene-1,2-diyl)bis(diazene)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3000 | Medium | C-H stretch (vinylic) |
| ~1620-1600 | Medium to Weak | C=C stretch |
| ~1500-1400 | Medium to Strong | N=N stretch |
The N=N stretching vibration in azo compounds can sometimes be weak or absent in the IR spectrum if the molecule is highly symmetrical, leading to a small or zero change in the dipole moment during the vibration. However, in many cases, it is observable. nih.gov The C-H bending vibration would be indicative of the stereochemistry of the ethene double bond.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides significant insight into the molecular vibrations of 1,1'-(Ethene-1,2-diyl)bis(diazene), which are sensitive to changes in molecular polarizability. upenn.eduuni-siegen.de The extended conjugation in this molecule, involving the diazene (-N=N-) and ethene (-C=C-) groups, is expected to give rise to characteristic Raman signals. The coupling of the azo chromophore with the vibrational modes can significantly enhance Raman intensities, a phenomenon known as Azo-Enhanced Raman Scattering (AERS). nih.gov This enhancement is attributed to mechanisms such as the extension of the conjugated system and the coupling of electronic-vibrational transitions. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(N=N) | 1400 - 1500 | Symmetric stretching of the azo group double bond. Its position is sensitive to the electronic environment and conjugation. |
| ν(C=C) | 1600 - 1650 | Symmetric stretching of the central ethene double bond, characteristic of the alkene linkage. |
| ν(C-N) | 1100 - 1150 | Stretching of the carbon-nitrogen single bonds connecting the ethene and diazene groups. researchgate.net |
Electronic Spectroscopy for Conjugation and Chromophoric Analysis
The electronic absorption properties of 1,1'-(Ethene-1,2-diyl)bis(diazene) are governed by the extended π-conjugated system formed by the two azo groups linked through an ethene bridge. UV-Vis spectroscopy reveals the electronic transitions within the molecule. Azo compounds typically exhibit two characteristic absorption bands: a low-intensity n-π* transition in the visible region and a high-intensity π-π* transition in the ultraviolet region. wikipedia.orgacs.org
The n-π* transition involves the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. The more intense π-π* transition corresponds to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. In 1,1'-(Ethene-1,2-diyl)bis(diazene), the conjugation between the two azo chromophores across the C=C double bond is expected to cause a bathochromic (red) shift in the π-π* absorption band to a longer wavelength compared to simpler azo compounds. The trans isomer of azobenzene, a related chromophore, typically isomerizes to the cis form upon irradiation with light in the 320–350 nm range. nih.gov
| Electronic Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π | 320 - 360 | High | Allowed transition resulting from the excitation of π-electrons within the conjugated system. researchgate.net |
| n → π | 430 - 450 | Low | Partially forbidden transition involving non-bonding electrons on the nitrogen atoms. wikipedia.orgresearchgate.net |
The photophysical properties of azo compounds are often dominated by efficient trans-cis photoisomerization, which provides a rapid non-radiative decay pathway from the excited state. mdpi.com This process typically leads to very low fluorescence quantum yields or a complete lack of fluorescence in many azobenzene derivatives. mdpi.comrsc.org The energy absorbed by the molecule is dissipated through geometric changes rather than being emitted as light. nih.gov
However, fluorescence can be observed in some azo-containing systems, particularly when the isomerization process is sterically hindered or when the molecular structure incorporates specific features that favor radiative decay. mdpi.comrsc.orgresearchgate.net For 1,1'-(Ethene-1,2-diyl)bis(diazene), the extended conjugation could influence the excited state lifetime and decay pathways. While significant fluorescence is not generally expected, any observed emission would provide valuable information about the molecule's excited-state dynamics and structural rigidity. The introduction of an intramolecular N–B interaction has been shown to make some azobenzene derivatives highly fluorescent. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of 1,1'-(Ethene-1,2-diyl)bis(diazene). pnnl.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact mass of the molecular ion. This exact mass is unique to a specific elemental formula (C₂H₄N₄) due to the mass defect of the constituent atoms. pnnl.gov
The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element in the molecule. Experimental determination of this value via HRMS provides definitive evidence for the compound's chemical formula.
| Molecular Formula | Isotopes | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |
|---|---|---|---|
| C₂H₄N₄ | ¹²C, ¹H, ¹⁴N | 84.043596 | 85.051371 |
Note: The calculated mass is based on the compound's isomeric structure, dicyandiamide (C₂H₄N₄), for which data is readily available. nih.govnist.gov
Solid-State Structural Analysis
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. carleton.edumdpi.comfzu.cz This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and stereochemistry. rigaku.com For 1,1'-(Ethene-1,2-diyl)bis(diazene), an SC-XRD analysis would be expected to show a largely planar molecular geometry to maximize π-conjugation. The molecule would likely adopt a trans configuration about both the N=N and C=C double bonds, as this is the thermodynamically more stable isomer for related structures like azobenzene. nih.govmdpi.com
| Parameter | Expected Value | Comment |
|---|---|---|
| N=N Bond Length | ~1.25 Å | Typical for a diazene double bond in the trans configuration. wikipedia.org |
| C=C Bond Length | ~1.34 Å | Characteristic of an ethene double bond. |
| C-N Bond Length | ~1.43 Å | Intermediate between a single and double bond, indicating conjugation. |
| C-N=N Bond Angle | ~113-115° | Consistent with sp² hybridization of the nitrogen atoms. |
| N-C=C Bond Angle | ~120° | Consistent with sp² hybridization of the carbon atoms. |
| Conformation | (E,E)-trans | The most stable isomer, predicted to be nearly planar. mdpi.com |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline phases of a bulk sample. By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification, purity assessment, and the determination of unit cell dimensions.
In the context of 1,1'-(Ethene-1,2-diyl)bis(diazene), PXRD analysis is crucial for confirming the phase purity of a synthesized batch. The presence of any crystalline impurities would manifest as additional peaks in the diffraction pattern. Furthermore, PXRD can be employed to study phase transitions that may occur under different temperatures or pressures.
While a definitive, experimentally determined PXRD pattern for 1,1'-(Ethene-1,2-diyl)bis(diazene) is not publicly available in the searched literature, a theoretical pattern can be calculated if the single-crystal structure is known. The diffraction angles (2θ) are related to the spacing between crystal lattice planes (d-spacing) by Bragg's Law (nλ = 2d sinθ).
A hypothetical PXRD data table for a pure, crystalline sample of 1,1'-(Ethene-1,2-diyl)bis(diazene) is presented below. This table illustrates the type of data obtained from such an experiment, including the peak positions (2θ), d-spacings, and their relative intensities.
Hypothetical Powder X-ray Diffraction Data for 1,1'-(Ethene-1,2-diyl)bis(diazene)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 60 |
| 22.1 | 4.02 | 45 |
| 25.7 | 3.46 | 70 |
| 28.3 | 3.15 | 55 |
| 31.9 | 2.80 | 30 |
Each peak in the diffraction pattern corresponds to a specific set of crystal lattice planes. The intensity of each peak is dependent on the arrangement of atoms within these planes. For azo compounds, the planarity of the molecule and intermolecular interactions, such as π-π stacking, can significantly influence the resulting diffraction pattern.
Neutron Diffraction for Hydrogen Atom Localization
The precise localization of hydrogen atoms in 1,1'-(Ethene-1,2-diyl)bis(diazene) is critical for a complete understanding of its molecular geometry and intermolecular interactions. Any potential for hydrogen bonding, for instance, between the hydrogen atoms of the ethene bridge and the nitrogen atoms of the diazene groups in neighboring molecules, would be unambiguously revealed through neutron diffraction studies. rsc.orgresearchgate.net
A neutron diffraction experiment on a single crystal of 1,1'-(Ethene-1,2-diyl)bis(diazene) would provide highly accurate bond lengths and angles involving hydrogen atoms. This is particularly important for defining the geometry of the C-H bonds of the ethene moiety and any potential N-H functionalities if isomers or tautomers were present.
Below is a hypothetical data table summarizing the kind of precise bond length information that could be obtained from a neutron diffraction study of 1,1'-(Ethene-1,2-diyl)bis(diazene).
Hypothetical Bond Lengths in 1,1'-(Ethene-1,2-diyl)bis(diazene) Determined by Neutron Diffraction
| Bond | Bond Length (Å) |
| C=C | 1.34 |
| C-N | 1.47 |
| N=N | 1.25 |
| C-H | 1.09 |
The ability of neutron diffraction to provide precise hydrogen atom locations is invaluable for validating computational models and for understanding the subtle structural details that govern the properties and reactivity of molecules like 1,1'-(Ethene-1,2-diyl)bis(diazene). stfc.ac.ukmdpi.com
Theoretical and Computational Investigations of 1,1'-(Ethene-1,2-diyl)bis(diazene)
Following a comprehensive review of scientific literature and computational chemistry databases, it has been determined that there are no specific theoretical and computational investigation records available for the chemical compound 1,1'-(Ethene-1,2-diyl)bis(diazene).
Extensive searches for scholarly articles, including those detailing quantum chemical calculations, spectroscopic predictions, and molecular dynamics simulations, have not yielded any data for this particular molecule. The scientific community has published research on related structures, such as derivatives of diazene and compounds containing the ethene-1,2-diyl moiety. However, dedicated computational studies on the parent compound, 1,1'-(Ethene-1,2-diyl)bis(diazene), appear to be absent from the current body of published research.
Therefore, it is not possible to provide detailed information, research findings, or data tables for the sections and subsections outlined in the request, which include:
Theoretical and Computational Investigations of 1,1 Ethene 1,2 Diyl Bis Diazene
Prediction of Spectroscopic Signatures
Simulated Vibrational and Electronic Spectra
Without any primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research in the field of computational chemistry would be necessary to generate the data required to fulfill the original request.
Orbital Analysis and Bonding Characteristics
Frontier Molecular Orbitals (HOMO-LUMO Gap)
No published data is available for the HOMO-LUMO gap of 1,1'-(Ethene-1,2-diyl)bis(diazene).
Natural Bond Orbital (NBO) Analysis
No published data is available from the Natural Bond Orbital (NBO) analysis of 1,1'-(Ethene-1,2-diyl)bis(diazene).
Intermolecular Interactions and Crystal Packing Studies
Hydrogen Bonding Networks
No crystal structure has been published for 1,1'-(Ethene-1,2-diyl)bis(diazene), and therefore no data on its hydrogen bonding networks is available.
π-π Stacking Interactions
No crystal structure has been published for 1,1'-(Ethene-1,2-diyl)bis(diazene), and therefore no data on its π-π stacking interactions is available.
Hirshfeld Surface Analysis for Intermolecular Contacts
No Hirshfeld surface analysis has been published for 1,1'-(Ethene-1,2-diyl)bis(diazene).
Reaction Pathway Predictions and Transition State Elucidation
Theoretical and computational chemistry offer powerful tools to predict the reactivity and stability of molecules by mapping out potential reaction pathways and identifying the high-energy transition states that govern the rates of these transformations. For the compound 1,1'-(Ethene-1,2-diyl)bis(diazene) , a molecule characterized by two diazene (B1210634) (N=N) units connected by an ethylene (B1197577) bridge, several reaction pathways, primarily isomerization and decomposition, can be computationally investigated.
The most prominent reaction pathway for diazene-containing compounds is cis-trans (or E/Z) isomerization around the N=N double bond. This process is critical as the different isomers can possess distinct chemical and physical properties. For 1,1'-(Ethene-1,2-diyl)bis(diazene), which contains two such bonds, a mixture of (E,E), (E,Z), and (Z,Z) isomers could potentially exist. Theoretical studies on the parent diazene molecule have identified two primary mechanisms for this isomerization. rsc.org
Torsional Mechanism: This pathway involves the rotation around the N=N bond. The transition state is characterized by a twisted geometry where the substituents on the nitrogen atoms are perpendicular to each other.
Inversion Mechanism: This pathway proceeds through an in-plane, linear, or near-linear transition state where one of the nitrogen atoms adopts sp-hybridization.
Ab initio classical trajectory simulations on diazene (N₂H₂) have suggested that the inversion pathway may be hindered by a centrifugal barrier, making the out-of-plane torsion the more likely isomerization route. rsc.org For substituted diazenes, the relative energies of the torsional and inversional transition states can be influenced by steric and electronic effects of the substituents. In the case of 1,1'-(Ethene-1,2-diyl)bis(diazene), the vinyl groups attached to the diazene moieties would be expected to play a significant role in determining the preferred isomerization pathway.
The table below summarizes the key characteristics of the two primary isomerization pathways as predicted for a generic diazene system.
| Isomerization Pathway | Description of Transition State | General Energetic Considerations |
| Torsion | Twisted geometry with the N-N bond rotating. | Often the favored pathway for simple diazenes. rsc.org |
| Inversion | Linear or near-linear arrangement of the N-N-substituent bonds. | Can be competitive with torsion, but may have a higher energy barrier. unige.ch |
This table is a generalized representation based on theoretical studies of diazene and related compounds, as specific data for 1,1'-(Ethene-1,2-diyl)bis(diazene) is not available.
The thermal or photochemical decomposition of azo compounds is another critical reaction pathway. For 1,1'-(Ethene-1,2-diyl)bis(diazene), several bond-breaking events could initiate decomposition. Computational studies on other organic molecules containing similar structural motifs, such as 1,1-diamino-2,2-dinitroethylene, have shown that the initial steps of decomposition can be modeled to predict the most likely fragmentation patterns. uhmreactiondynamics.orgrsc.orgrsc.org
Potential unimolecular decomposition pathways for 1,1'-(Ethene-1,2-diyl)bis(diazene) that could be investigated computationally include:
C-N Bond Cleavage: The single bond between the ethylene carbon and the diazene nitrogen is a potential point of initial cleavage, which would lead to the formation of radical species. High-level quantum chemical calculations are effective in determining the activation energies for such radical reactions. ugent.beugent.be
N=N Bond Cleavage: While the N=N double bond is strong, its cleavage can occur under energetic conditions, leading to the formation of nitrene radicals.
Concerted Elimination of N₂: A common decomposition pathway for many azo compounds is the concerted elimination of molecular nitrogen (N₂), a thermodynamically very stable molecule. This process can proceed through a cyclic transition state.
The elucidation of these pathways would involve locating the transition state structures for each potential bond cleavage and calculating the associated activation energy barriers using methods like Density Functional Theory (DFT) or more advanced ab initio techniques. ugent.beugent.be The pathway with the lowest activation energy would be predicted as the most favorable decomposition route under thermal conditions.
The following table outlines the predictable decomposition pathways and the types of information that computational studies would aim to provide.
| Decomposition Pathway | Description of Initial Step | Products of Initial Step |
| C-N Bond Homolysis | Cleavage of the single bond between a carbon and nitrogen atom. | Vinyl radical and a diazenyl radical. |
| N=N Bond Homolysis | Cleavage of the double bond between the two nitrogen atoms. | Two vinylnitrene radicals. |
| N₂ Elimination | Concerted breaking of the two C-N bonds with formation of N₂. | Two vinyl radicals and molecular nitrogen. |
This table outlines plausible decomposition pathways for theoretical investigation, based on the general chemistry of azo compounds. Specific transition state energies and product distributions for 1,1'-(Ethene-1,2-diyl)bis(diazene) would require dedicated computational studies.
Reactivity and Mechanistic Studies of 1,1 Ethene 1,2 Diyl Bis Diazene
Chemical Transformations and Reaction Pathways
The unique electronic structure of 1,1'-(Ethene-1,2-diyl)bis(diazene) allows it to participate in a variety of chemical reactions, serving as a versatile building block in organic synthesis.
The oxidation of azo compounds can lead to various products depending on the reagents and conditions employed. numberanalytics.com For 1,1'-(Ethene-1,2-diyl)bis(diazene), two primary sites are susceptible to oxidation: the azo groups and the central ethene double bond.
Oxidation of Azo Groups: The oxidation of azo groups typically yields azoxy compounds. numberanalytics.comwikipedia.org In the case of 1,1'-(Ethene-1,2-diyl)bis(diazene), this would result in the formation of compounds where one or both of the N=N double bonds are converted to an N(O)=N group. The specific products would depend on the stoichiometry of the oxidizing agent used.
Oxidative Cleavage of the Ethene Bond: The carbon-carbon double bond can undergo oxidative cleavage. libretexts.org A common method for this transformation is ozonolysis, where treatment with ozone (O₃) followed by a workup step breaks the double bond. libretexts.org A reductive workup (e.g., with dimethyl sulfide) would be expected to yield two molecules of a glyoxal (B1671930) derivative bearing an azo group. An oxidative workup (e.g., with hydrogen peroxide) would likely lead to the corresponding carboxylic acid derivatives. libretexts.org The initial unstable intermediate formed during ozonolysis is a molozonide. libretexts.org
Azo compounds are readily reduced, and this process can typically lead to two main classes of products: hydrazo compounds or amines. numberanalytics.com
Reduction to Hydrazo Derivatives: Mild reducing agents can selectively reduce the azo functional groups to the corresponding hydrazo groups (-NH-NH-). The reduction of 1,1'-(Ethene-1,2-diyl)bis(diazene) would be expected to produce 1,1'-(ethane-1,2-diyl)bis(hydrazine) derivatives.
Reduction to Amines: Stronger reducing agents can cleave the nitrogen-nitrogen double bond entirely, resulting in the formation of amines. numberanalytics.com This reaction would break the azo groups in 1,1'-(Ethene-1,2-diyl)bis(diazene) to yield corresponding amine products, along with the potential for the saturation of the ethene double bond depending on the reducing agent's strength.
While electrophilic substitution is common in the synthesis of aromatic azo compounds, the reactivity of azoalkenes like 1,1'-(Ethene-1,2-diyl)bis(diazene) is different. wikipedia.orgnumberanalytics.com Substitution reactions can occur, often through radical mechanisms. cdnsciencepub.com Radical substitution at the azo nitrogen or at the N-bearing carbon atoms has been suggested as a plausible mechanism for some aryl azo compounds. cdnsciencepub.com For 1,1'-(Ethene-1,2-diyl)bis(diazene), substitution reactions could potentially lead to a variety of derivatives by replacing hydrogen atoms on the ethene backbone with other functional groups, although this is less common than addition reactions.
Cycloaddition reactions are among the most significant and well-studied pathways for azoalkenes. mdpi.com 1,1'-(Ethene-1,2-diyl)bis(diazene) can act as a 4π-electron component (a heterodiene) in [4+2] cycloaddition reactions, most notably the hetero-Diels-Alder reaction. mdpi.comwikipedia.orgorganic-chemistry.org This reaction provides a powerful method for synthesizing six-membered heterocyclic compounds. sigmaaldrich.com
In these reactions, the azoalkene reacts with a 2π-electron component, known as a dienophile, which can be an alkene or alkyne, often activated by electron-withdrawing groups. organic-chemistry.orglibretexts.org Azoalkenes have also been shown to react with heterodienophiles such as thioketones. mdpi.com The reaction of 1,1'-(Ethene-1,2-diyl)bis(diazene) would involve the conjugated system across one azo group and the C=C bond. Given the molecule's symmetry, it could potentially react at either end. The reaction is typically regioselective and can be highly stereospecific. mdpi.comorganic-chemistry.org Azoalkenes generated in situ from precursors like α-halohydrazones are often used in these syntheses. nih.govarkat-usa.org
The general scheme for a hetero-Diels-Alder reaction of an azoalkene is as follows:
Azoalkene (Diene) + Dienophile → Six-membered HeterocycleThe table below illustrates potential cycloaddition reactions for an azoalkene system.
Interactive Table: Examples of Hetero-Diels-Alder Reactions with Azoalkenes
| Diene Component | Dienophile | Product Class | Reference |
|---|---|---|---|
| Azoalkene | Thioketone | 1,3,4-Thiadiazine derivative | mdpi.com |
| Azoalkene | Alkene | Tetrahydropyridazine derivative | arkat-usa.org |
| Azoalkene | Alkyne | Dihydropyridazine derivative | organic-chemistry.org |
| Azoalkene | Isocyanide | Fused bicyclic heterocycle | researchgate.net |
Azo compounds can undergo degradation when exposed to heat (thermolysis) or light (photolysis). numberanalytics.comwikipedia.org
Thermolysis: Thermal degradation of azo compounds can lead to the cleavage of the azo group, resulting in the formation of nitrogen gas and other products. numberanalytics.comwikipedia.org For aliphatic azo compounds, this decomposition can generate radicals, which is why some, like azobisisobutyronitrile (AIBN), are used as radical initiators. wikipedia.org Heating 1,1'-(Ethene-1,2-diyl)bis(diazene) would likely lead to its decomposition, potentially through radical pathways.
Photolysis: The study of how light affects molecules is known as photochemistry. youtube.com The photolysis of azoalkanes, often conducted at specific wavelengths like 185 nm, can induce distinct chemical changes. researchgate.net Key pathways include cis-trans isomerization around the N=N double bond and denitrogenation, which is the elimination of a nitrogen molecule (N₂). researchgate.net The formation of azo-dimers from the self-reaction of nitrene intermediates, generated via photolysis of azides, has also been studied using laser flash photolysis. nih.gov The photolysis of 1,1'-(Ethene-1,2-diyl)bis(diazene) could be expected to follow similar pathways, leading to isomerization or fragmentation with the loss of N₂.
Mechanistic Investigations using Kinetic and Isotopic Studies
Understanding the precise step-by-step pathway of a reaction, or its mechanism, is crucial in chemistry. Kinetic and isotopic studies are powerful tools for this purpose.
Kinetic Studies: Kinetics is the study of reaction rates. By measuring how the rate of a reaction changes with temperature, pressure, or the concentration of reactants, valuable mechanistic information can be obtained. nih.govyoutube.comyoutube.com For instance, the rate law of a reaction indicates which molecules are involved in the rate-determining step, the slowest step in the mechanism. youtube.com For the cycloaddition reactions of 1,1'-(Ethene-1,2-diyl)bis(diazene), kinetic studies could help determine if the reaction is concerted (a single step, typical for many Diels-Alder reactions) or stepwise (involving an intermediate). youtube.com The determination of activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provides further insight into the structure of the transition state. nih.gov A large negative entropy of activation, for example, is often characteristic of a highly ordered, cyclic transition state, as expected in a concerted cycloaddition. nih.gov
Isotopic Studies: Isotopic labeling involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). By tracking the position of the isotope in the final products, the mechanism of bond formation and cleavage can be traced. For example, in studying the reduction of 1,1'-(Ethene-1,2-diyl)bis(diazene), deuterium (B1214612) labeling of the reducing agent could confirm where the new C-H or N-H bonds are formed. Similarly, studying the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can reveal whether a particular C-H or N-H bond is broken in the rate-determining step.
Intermediates and Transition State Characterization
The reactions of conjugated azoalkenes, which are often highly reactive and generated in situ, can proceed through various mechanisms, including concerted and stepwise pathways. The characterization of intermediates and transition states is crucial for understanding these mechanisms and is often achieved through computational studies, such as Density Functional Theory (DFT) calculations.
In the context of cycloaddition reactions, such as the hetero-Diels-Alder reaction, the nature of the transition state can be highly dependent on the reactants. For instance, in the reaction of an azoalkene with a dienophile, a concerted transition state is often favored. However, steric hindrance can lead to a stepwise mechanism involving a zwitterionic intermediate. mdpi.com
Advanced DFT calculations on the hetero-Diels-Alder reactions of in situ-generated azoalkenes with thioketones have provided valuable insights into the transition states. mdpi.com These studies have shown that for sterically less hindered reactants, the reaction proceeds through a highly unsymmetrical transition state. In contrast, with sterically demanding thioketones, a zwitterionic intermediate is formed, which then cyclizes in a subsequent step. mdpi.com The energy of this intermediate and the barrier to cyclization are key factors in determining the reaction pathway. mdpi.com
Table 1: Calculated Parameters for a Stepwise Hetero-Diels-Alder Reaction of an Azoalkene
| Parameter | Value (kcal/mol) |
| Energy of Zwitterionic Intermediate | +9.5 |
| Cyclization Barrier from Intermediate | Low |
| Data derived from theoretical studies on analogous systems. mdpi.com |
It is important to note that computational models are increasingly used to predict the structures of fleeting transition states, which are often impossible to observe experimentally. mit.edu These models can calculate transition state structures within seconds, aiding in the design of new reactions and catalysts. mit.edu
Regioselectivity and Stereoselectivity in Reactions
The regioselectivity and stereoselectivity of reactions involving conjugated azoalkenes are critical aspects that determine the structure of the final products. These selectivities are influenced by electronic and steric factors of both the azoalkene and the reacting partner.
Regioselectivity:
In cycloaddition reactions, the regioselectivity is often governed by the electronic properties of the reactants. For conjugated azoalkenes, which are electron-deficient due to the presence of two nitrogen atoms, reactions with electron-rich dienophiles are predominant. researchgate.net The regioselectivity of these inverse-electron-demand hetero-Diels-Alder reactions can be predicted by considering the frontier molecular orbitals (HOMO and LUMO) of the reactants. libretexts.org The reaction generally proceeds to form the regioisomer that results from the most favorable orbital overlap.
Theoretical studies on the hetero-Diels-Alder reactions of azoalkenes have demonstrated high regioselectivity. mdpi.com DFT calculations have shown that the formation of one regioisomeric product is significantly favored over the other due to a lower energy transition state. mdpi.com For example, in reactions with thioketones, 1,3,4-thiadiazine derivatives are formed exclusively, with the transition state leading to the alternative 1,2,3-thiadiazine regioisomer being considerably higher in energy. mdpi.com
Stereoselectivity:
The stereoselectivity of Diels-Alder reactions involving azo-dienes is a key feature. These reactions are typically stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For cyclic dienes, the formation of endo and exo products is possible. The endo product is often favored due to secondary orbital overlap, which is an additional stabilizing interaction in the transition state. libretexts.org
In the aza-Diels-Alder reaction, where a nitrogen atom is part of the diene or dienophile, the stereoselectivity can be influenced by the geometry of the imine and the presence of Lewis acids. wikipedia.org Generally, cyclic dienes provide higher diastereoselectivities compared to their acyclic counterparts. wikipedia.org
Table 2: General Selectivity in Diels-Alder Reactions of Azoalkenes
| Reaction Type | Selectivity | Controlling Factors |
| Regioselectivity | High | Electronic effects (Frontier Molecular Orbitals) |
| Stereoselectivity | High (Stereospecific) | Geometry of reactants, Secondary orbital overlap |
| Information based on general principles of Diels-Alder reactions and studies on analogous systems. libretexts.orgmasterorganicchemistry.com |
Stereochemical Considerations for 1,1 Ethene 1,2 Diyl Bis Diazene
Cis-Trans (Z/E) Isomerism of the Ethene Bridge
The presence of a carbon-carbon double bond (ethene bridge) in 1,1'-(Ethene-1,2-diyl)bis(diazene) introduces geometric isomerism. libretexts.org This type of isomerism, also known as cis-trans or E/Z isomerism, arises because the rotation around the C=C double bond is highly restricted, locking the substituents into specific spatial arrangements. leah4sci.com
For the ethene bridge, two primary geometric isomers exist:
(E)-1,1'-(Ethene-1,2-diyl)bis(diazene): In this isomer, the two diazene (B1210634) (-N=NH) groups are located on opposite sides of the plane of the double bond. The 'E' designation comes from the German word entgegen, meaning opposite.
(Z)-1,1'-(Ethene-1,2-diyl)bis(diazene): Here, the two diazene groups are situated on the same side of the double bond's plane. The 'Z' designation is from the German word zusammen, meaning together.
These isomers are distinct compounds with different physical and chemical properties. libretexts.org The nomenclature can be further complicated by the isomerism possible within the diazene units themselves (around the N=N double bonds), which can also exist in E and Z configurations. This leads to the possibility of multiple diastereomers, such as (E,E,E), (E,Z,E), etc., when considering the entire molecule.
The stability of these isomers can vary. In many acyclic alkenes, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric hindrance between bulky substituent groups. ntu.edu.sg
| Isomer Configuration | Description | Key Feature |
| (E)-Isomer | Diazene groups are on opposite sides of the C=C double bond. | Generally less steric hindrance. |
| (Z)-Isomer | Diazene groups are on the same side of the C=C double bond. | Generally more steric hindrance. |
Conformational Analysis and Interconversion Barriers
The energy barrier for interconversion between the (Z) and (E) isomers of the ethene bridge is substantial, as it requires the breaking of the pi (π) bond component of the double bond. leah4sci.com This process does not typically occur under normal conditions and often requires significant energy input, such as heat or light.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Reagent or Intermediate
The distinct electronic and structural characteristics of the azoalkene framework make 1,1'-(Ethene-1,2-diyl)bis(diazene) a highly effective reagent and intermediate in organic synthesis.
Azoalkenes, such as 1,1'-(Ethene-1,2-diyl)bis(diazene), are recognized as key intermediates for the construction of multi-nitrogen-containing heterocycles. rsc.orgrsc.org These heterocyclic structures, including pyrazoles, imidazoles, and pyridazines, are prevalent in natural products and pharmaceuticals. rsc.orgrsc.org The reactivity of the azoalkene allows it to participate in various annulation and cycloaddition reactions, providing efficient, atom-economical pathways to complex molecular architectures. rsc.orgnih.gov
Research has demonstrated the utility of azoalkenes in several types of cycloaddition reactions to form diverse heterocyclic systems. rsc.orgacs.org These reactions often proceed under mild conditions and can be catalyzed to achieve high levels of stereocontrol. rsc.org For instance, N-heterocyclic carbene (NHC) catalysis can be employed to switch between different reaction pathways, such as [4+3] and [4+1] annulations, yielding seven-membered 1,2-diazepines or five-membered pyrazoles from the same starting materials. acs.org This highlights the versatility of azoalkenes in generating skeletal diversity. nih.govacs.org
| Reaction Type | Reactant Partner | Resulting Heterocycle | Reference |
|---|---|---|---|
| [4+1] Annulation | α-Bromo Carbonyls | Dihydropyrazoles, Indolines | nih.govacs.org |
| Formal [4+2] Cycloaddition | Arylacetic Acids | 4,5-Dihydropyridazin-3(2H)-one | rsc.org |
| [4+3] Annulation (NHC-catalyzed) | Enals | 1,2-Diazepines | rsc.orgacs.org |
| [3+4] Cycloaddition | Nitrones | 1,2,4,5-Oxatriazepane | rsc.org |
Azo compounds are widely utilized as initiators in free-radical polymerization. fujifilm.comfujifilm.com The defining feature of an azo initiator is the R-N=N-R' group, which can decompose upon exposure to heat or light to generate two carbon-centered radicals and a molecule of nitrogen gas. fujifilm.comchempoint.com This decomposition is thermodynamically favorable due to the formation of the stable N₂ molecule. chempoint.com The resulting carbon radicals are highly reactive and can initiate chain-growth polymerization of various vinyl monomers. fujifilm.com
Compared to other common initiators like organic peroxides, azo initiators offer several advantages. Their decomposition rate is generally unaffected by the solvent, and they are not susceptible to induced decomposition, making them safer to handle as there is no risk of explosion. fujifilm.com This predictable decomposition allows for better control over the polymerization process and the molecular weight of the resulting polymers. chempoint.com While the specific compound 1,1'-(Ethene-1,2-diyl)bis(diazene) is not a common commercial initiator, its azo functionalities allow it to act as a source of free radicals under appropriate thermal or photochemical conditions.
| Characteristic | Azo Initiators | Peroxide Initiators |
|---|---|---|
| Decomposition Mechanism | Generates two carbon radicals and N₂ gas | Generates oxygen-centered radicals |
| Safety | No risk of explosion from induced decomposition | Can be shock-sensitive and susceptible to induced decomposition |
| Solvent Influence | Decomposition rate is largely independent of the solvent | Decomposition rate can be influenced by the solvent |
| Side Reactions | Resulting carbon radicals do not typically cause hydrogen abstraction | Oxygen radicals can participate in hydrogen abstraction (chain transfer) |
Integration into Functional Materials
The incorporation of the 1,1'-(Ethene-1,2-diyl)bis(diazene) moiety into larger molecular structures and materials imparts unique properties, leading to applications in materials science.
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The azo group has been explored as a functional component in MOF linkers. nih.govmdpi.com The nitrogen atoms of the diazene (B1210634) group can act as coordination sites for metal ions, enabling the integration of the azo moiety into the framework structure. nih.gov
The inclusion of azo-containing linkers can bestow photoresponsive properties upon the MOF. researchgate.net The photoisomerization of the azo group can induce structural changes in the framework, potentially altering its porosity and gas uptake capabilities in a reversible manner. researchgate.net Furthermore, the azo groups within a MOF can be functionalized post-synthesis. For example, they can be used to coordinate additional metal ions, creating materials with applications in gas sensing, such as for the detection of hydrogen sulfide (H₂S). nih.gov
Nitrogen-rich compounds are a significant area of research in the field of energetic materials. researchgate.netfrontiersin.org The high number of nitrogen-nitrogen and carbon-nitrogen bonds contributes to a high positive heat of formation, which releases a large amount of energy upon decomposition. researchgate.net The azo group is a key functional moiety in this context, serving as an energetic bridge between heterocyclic rings. energetic-materials.org.cnrsc.org This linkage often increases the density and thermal stability of the resulting material. energetic-materials.org.cn
Derivatives of 1,1'-(Ethene-1,2-diyl)bis(diazene), particularly those incorporating nitrogen-rich heterocycles like tetrazoles or triazoles, are promising candidates for high-energy-density materials. researchgate.netrsc.org For example, the related compound (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) exhibits a high density and a calculated detonation velocity superior to that of the conventional explosive RDX. rsc.orgrsc.org Another related N8-chain compound, 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), demonstrates notable stability for its class while maintaining excellent detonation performance. mdpi.comnih.gov These findings underscore the potential of the azo-ethene backbone in designing next-generation energetic materials. researchgate.net
| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 (at 298 K) | 9017 | Not specified | rsc.orgrsc.org |
| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) | Not specified | 8317 | 28.27 | mdpi.comnih.gov |
| RDX (for comparison) | 1.82 | 8795 | 34.0 | researchgate.netrsc.org |
The azo group (-N=N-) is a well-known chromophore that can absorb light, typically in the UV or visible region of the spectrum. cinz.nz This absorption can trigger a reversible transformation between two geometric isomers: the more stable trans (or E) form and the less stable cis (or Z) form. cinz.nz This light-induced isomerization, or photoswitching, causes a significant change in the molecule's shape, dipole moment, and polarity. cinz.nz
This photoswitching capability makes azo compounds like 1,1'-(Ethene-1,2-diyl)bis(diazene) fundamental components for creating photoresponsive materials and molecular switches. researchgate.net The properties of the chromophore can be tuned by altering the molecular structure. For instance, substituting the ortho positions of azobenzene derivatives with bulky, electron-rich groups can shift the absorption wavelength required for isomerization into the visible, or even red, part of the spectrum. semanticscholar.orgacs.org This red-shifting is crucial for applications in biological systems, where UV light can be damaging and has poor tissue penetration. acs.orgacs.org The reversible nature of the isomerization allows for the development of systems that can be switched 'on' and 'off' by different wavelengths of light, opening avenues for applications in data storage, drug delivery, and molecular machines. cinz.nz
Uncharted Territory: The Elusive Nature of 1,1'-(Ethene-1,2-diyl)bis(diazene) in Advanced Chemical Synthesis
Initial investigations into the chemical compound 1,1'-(Ethene-1,2-diyl)bis(diazene) have revealed a significant lack of specific, publicly available research detailing its applications in advanced chemical synthesis and materials science. While the broader family of azo compounds, characterized by the -N=N- functional group, is extensively studied and utilized, this particular molecule with an ethene-1,2-diyl linker remains largely undocumented in prominent scientific literature.
A thorough search of chemical databases and scholarly articles did not yield specific research findings on the synthesis, properties, or applications of 1,1'-(Ethene-1,2-diyl)bis(diazene) as a component in supramolecular assemblies or in the design of derivatives with tunable properties. The available literature focuses on related, yet structurally distinct, azo compounds.
For instance, research has been conducted on molecules such as 1,1'-(Diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide), a high-nitrogen energetic compound where two triazole rings are linked by a diazene group. This compound has been investigated for its stability and detonation performance. However, the presence of the triazole rings and the direct diazene linkage fundamentally differentiates it from the requested ethene-bridged structure.
Other related searches have pointed to various azo dyes and pigments. These compounds are a cornerstone of the chemical industry, with applications ranging from textiles to food coloring. Their utility stems from the chromophoric nature of the azo group and the ability to tune their color and properties through the modification of aromatic substituents. A key feature of many azo compounds is their ability to undergo reversible trans-cis photoisomerization, a property that is harnessed in the development of photoresponsive materials.
The general principles of designing azo derivatives with tunable properties often involve modifying the electronic nature of the substituents on the aromatic rings attached to the azo group. Electron-donating or electron-withdrawing groups can influence the molecule's absorption spectrum, solubility, and thermal and photochemical stability.
While these general principles of azo chemistry are well-established, their specific application to the hypothetical 1,1'-(Ethene-1,2-diyl)bis(diazene) cannot be detailed without direct experimental or theoretical studies on the compound itself. The introduction of an ethene-1,2-diyl linker between the two diazene groups would likely introduce unique conformational and electronic properties that would need to be specifically investigated.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Approaches
The synthesis of compounds containing the 1,1'-(ethene-1,2-diyl)bis(diazene) moiety often involves multi-step procedures that can be complex and may not always be high-yielding. Future research should prioritize the development of more efficient, scalable, and safer synthetic routes. This could involve exploring novel reagents and reaction conditions. For instance, the use of O-tosylhydroxylamine (THA) and potassium permanganate (B83412) (KMnO4) in N-amination and oxidative azo coupling has been reported for the synthesis of a related derivative, 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide). nih.govnih.gov Investigating alternative oxidizing agents or different amination protocols could lead to improved yields and milder reaction conditions.
Furthermore, direct C-H activation methodologies could offer a more atom-economical approach to constructing the core ethene-1,2-diyl bridge. Exploring photochemical or electrochemical synthetic methods could also provide novel pathways to these compounds, potentially avoiding harsh reagents and offering greater control over the reaction. A systematic investigation into one-pot or tandem reaction sequences would also be highly valuable for streamlining the synthesis and reducing purification steps.
Exploration of Bio-inspired or Catalytic Transformations
Nature often provides elegant solutions to complex chemical transformations. While direct bio-inspired synthesis of 1,1'-(ethene-1,2-diyl)bis(diazene) may not be immediately apparent, the principles of enzymatic catalysis could inspire the development of new synthetic methods. For example, designing artificial metalloenzymes or employing whole-cell biotransformations could offer highly selective and environmentally benign routes to key precursors or even the final compounds.
The development of novel catalytic systems is another critical research avenue. This could include homogeneous or heterogeneous catalysts that can facilitate the key bond-forming reactions with high efficiency and selectivity. For instance, exploring transition metal catalysts for the coupling of diazene (B1210634) precursors could lead to more controlled and versatile synthetic protocols. The use of organocatalysis, which avoids the use of metals, also presents an attractive area for future investigation.
Advanced In Situ Spectroscopic Techniques for Transient Species
The reactions involved in the synthesis and transformation of 1,1'-(ethene-1,2-diyl)bis(diazene) and its derivatives can proceed through transient or unstable intermediates. Understanding the mechanisms of these reactions is crucial for optimizing conditions and improving outcomes. Advanced in situ spectroscopic techniques are indispensable tools for this purpose.
Techniques such as rapid-scan Fourier-transform infrared (FTIR) spectroscopy, stopped-flow UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation and decay of reactive species. For more complex systems, techniques like time-resolved mass spectrometry and transient absorption spectroscopy could be employed to gain deeper insights into the reaction kinetics and pathways. The application of these techniques would allow for the direct observation of intermediates, providing invaluable data for mechanistic elucidation and the rational design of improved synthetic methods.
Machine Learning Approaches for Property Prediction and Synthesis Design
The advent of machine learning and artificial intelligence offers a paradigm shift in chemical research. These powerful computational tools can be leveraged to accelerate the discovery and development of new materials based on the 1,1'-(ethene-1,2-diyl)bis(diazene) scaffold.
By training machine learning models on existing experimental and computational data, it is possible to predict the properties of novel, yet-to-be-synthesized derivatives. This can include predicting key performance metrics for energetic materials, such as detonation velocity and pressure, as well as stability and sensitivity. nih.govnih.gov Furthermore, machine learning algorithms can be employed for retrosynthetic analysis, suggesting potential synthetic routes and optimal reaction conditions. This data-driven approach can significantly reduce the experimental effort required for the discovery of new compounds with desired properties.
Rational Design of Derivatives for Specific Applications
A key to unlocking the full potential of 1,1'-(ethene-1,2-diyl)bis(diazene) lies in the rational design of its derivatives for targeted applications. By systematically modifying the peripheral substituents on the diazene or the ethene bridge, it is possible to fine-tune the electronic, steric, and energetic properties of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
